molecular formula C16H18N2 B13931725 8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline

8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline

Cat. No.: B13931725
M. Wt: 238.33 g/mol
InChI Key: XNJQNTZDHGVPLW-UHFFFAOYSA-N
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Description

8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    Ciprofloxacin: A quinolone derivative with potent antimicrobial activity.

    Nalidixic Acid: An early quinolone antibiotic.

Uniqueness

8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its tetrahydropyridine moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

8-methyl-3-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)quinoline

InChI

InChI=1S/C16H18N2/c1-11-6-7-15(17-9-11)14-8-13-5-3-4-12(2)16(13)18-10-14/h3-5,8,10-11H,6-7,9H2,1-2H3

InChI Key

XNJQNTZDHGVPLW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=CC=CC(=C3N=C2)C

Origin of Product

United States

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